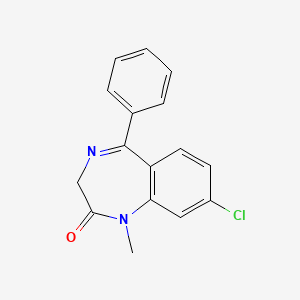
8-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their central nervous system-related activities, including anxiolytic, sedative, and anticonvulsant properties . This compound is structurally characterized by a benzene ring fused to a diazepine ring, with a chlorine atom at the 8th position, a methyl group at the 1st position, and a phenyl group at the 5th position.
Méthodes De Préparation
The synthesis of 8-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone.
Cyclization: The intermediate undergoes cyclization to form the benzodiazepine core.
Substitution Reactions: The chlorine, methyl, and phenyl groups are introduced through substitution reactions under controlled conditions.
Industrial production methods often involve solvent-free conditions to enhance yield and purity. The products are characterized using techniques such as IR, NMR, and mass spectrometry .
Analyse Des Réactions Chimiques
8-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Common reagents for substitution include halogens and alkyl groups, leading to the formation of various derivatives
Major products formed from these reactions include different benzodiazepine derivatives with altered pharmacological properties.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors, particularly GABA receptors.
Medicine: Investigated for its potential anxiolytic, sedative, and anticonvulsant effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 8-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. It acts as a modulator, enhancing the effect of GABA by increasing the frequency of chloride channel opening. This leads to hyperpolarization of the neuron and a calming effect on the central nervous system .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Nimetazepam: A benzodiazepine derivative with hypnotic properties.
What sets 8-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one apart is its unique substitution pattern, which influences its pharmacological profile and receptor binding affinity.
Propriétés
Numéro CAS |
91998-31-1 |
|---|---|
Formule moléculaire |
C16H13ClN2O |
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
8-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13ClN2O/c1-19-14-9-12(17)7-8-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clé InChI |
VBEAGQKTGVWXJW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CN=C(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



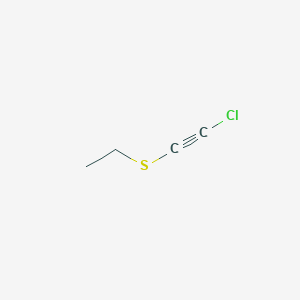
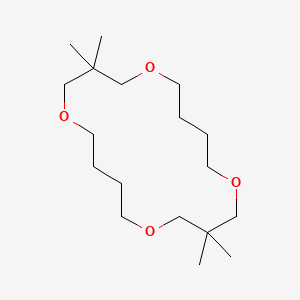
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)
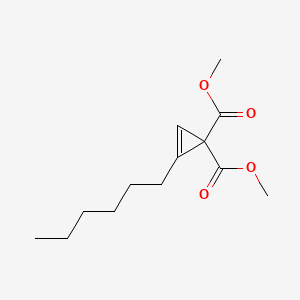
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
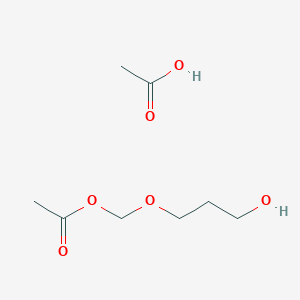
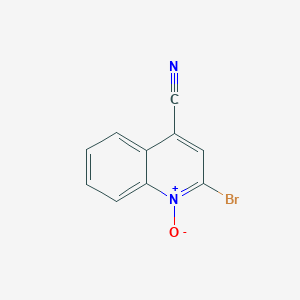
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
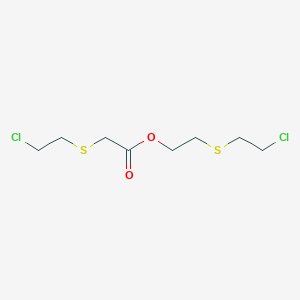
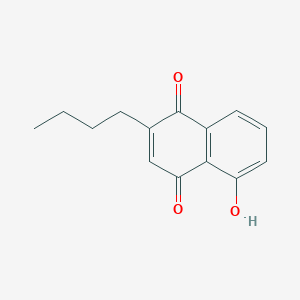
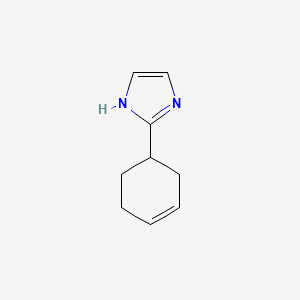
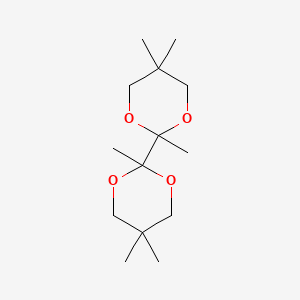
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)
